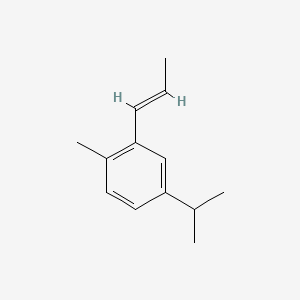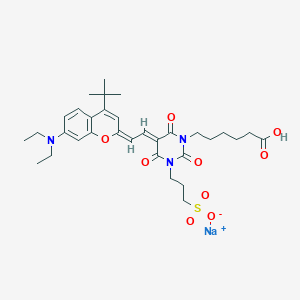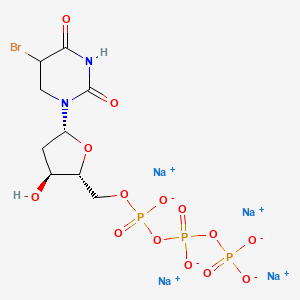
Uridine 5'-(tetrahydrogen triphosphate), 5-bromo-2'-deoxy-, tetrasodium salt (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uridine 5’-(tetrahydrogen triphosphate), 5-bromo-2’-deoxy-, tetrasodium salt (9CI) is a nucleotide analog used in various biochemical and molecular biology applications. This compound is a modified form of uridine triphosphate, where the uridine base is substituted with a bromine atom at the 5-position and the 2’-hydroxyl group is removed. The tetrasodium salt form enhances its solubility in aqueous solutions, making it suitable for various experimental conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Uridine 5’-(tetrahydrogen triphosphate), 5-bromo-2’-deoxy-, tetrasodium salt involves multiple steps:
Bromination: The uridine molecule is brominated at the 5-position using a brominating agent such as bromine or N-bromosuccinimide.
Deoxygenation: The 2’-hydroxyl group is removed through a deoxygenation reaction, often using reagents like tributyltin hydride.
Phosphorylation: The resulting 5-bromo-2’-deoxyuridine is then phosphorylated to form the triphosphate group. This step typically involves the use of phosphorylating agents like phosphorus oxychloride or phosphoramidite chemistry.
Salt Formation: Finally, the triphosphate compound is converted to its tetrasodium salt form by neutralizing with sodium hydroxide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification, and the final product is subjected to rigorous quality control measures to ensure consistency and reliability.
Types of Reactions:
Substitution Reactions: The bromine atom at the 5-position can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Phosphorylation/Dephosphorylation: The triphosphate group can participate in phosphorylation and dephosphorylation reactions, which are crucial in various biochemical pathways.
Hydrolysis: The compound can undergo hydrolysis, leading to the cleavage of the triphosphate group.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include thiols, amines, and hydroxides.
Enzymes: Phosphorylation and dephosphorylation reactions often involve enzymes such as kinases and phosphatases.
Aqueous Solutions: Hydrolysis reactions typically occur in aqueous solutions under acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted uridine derivatives can be formed.
Monophosphate and Diphosphate Derivatives: Hydrolysis can yield uridine monophosphate and uridine diphosphate.
Wissenschaftliche Forschungsanwendungen
Uridine 5’-(tetrahydrogen triphosphate), 5-bromo-2’-deoxy-, tetrasodium salt has a wide range of applications in scientific research:
Chemistry: Used as a substrate in nucleotide analog studies and in the synthesis of modified nucleic acids.
Biology: Employed in studies of DNA replication and repair, as it can be incorporated into DNA strands.
Medicine: Investigated for its potential use in antiviral therapies and as a diagnostic tool in cancer research.
Industry: Utilized in the production of labeled nucleotides for various biochemical assays.
Wirkmechanismus
The compound exerts its effects primarily through its incorporation into DNA. Once incorporated, it can interfere with DNA replication and repair processes. The bromine atom at the 5-position can form covalent bonds with adjacent nucleotides, leading to mutations and strand breaks. This property makes it useful in mutagenesis studies and as a tool for studying DNA damage and repair mechanisms .
Vergleich Mit ähnlichen Verbindungen
5-Bromo-2’-deoxyuridine: Similar in structure but lacks the triphosphate group.
Uridine 5’-triphosphate: Lacks the bromine substitution and deoxygenation at the 2’-position.
2’-Deoxyuridine 5’-triphosphate: Lacks the bromine substitution.
Uniqueness: Uridine 5’-(tetrahydrogen triphosphate), 5-bromo-2’-deoxy-, tetrasodium salt is unique due to its combination of bromine substitution, deoxygenation, and triphosphate group. This combination allows it to be incorporated into DNA and participate in various biochemical reactions, making it a versatile tool in molecular biology and biochemical research .
Eigenschaften
Molekularformel |
C9H12BrN2Na4O14P3 |
|---|---|
Molekulargewicht |
636.98 g/mol |
IUPAC-Name |
tetrasodium;[[[(2R,3S,5R)-5-(5-bromo-2,4-dioxo-1,3-diazinan-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H16BrN2O14P3.4Na/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;;/h4-7,13H,1-3H2,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18);;;;/q;4*+1/p-4/t4?,5-,6+,7+;;;;/m0..../s1 |
InChI-Schlüssel |
OTKKAKWIMIBEAZ-MAQNMJABSA-J |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2CC(C(=O)NC2=O)Br)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+] |
Kanonische SMILES |
C1C(C(OC1N2CC(C(=O)NC2=O)Br)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


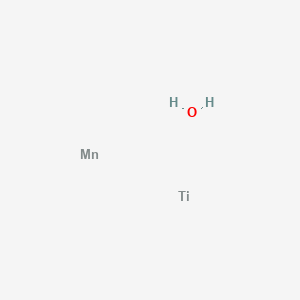
![1,4-Bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-3,6-dione;trimethyl-(5-trimethylstannylthieno[3,2-b]thiophen-2-yl)stannane](/img/structure/B12336045.png)
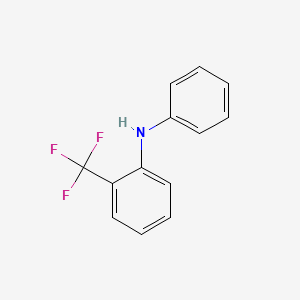
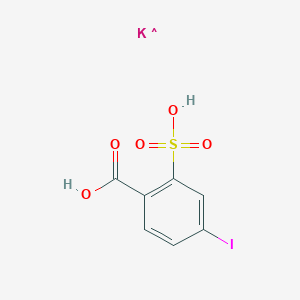
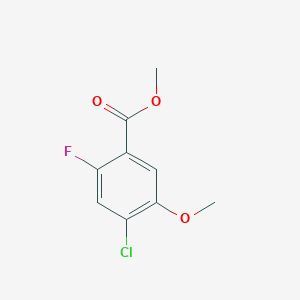
![Butane-1,4-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one](/img/structure/B12336087.png)
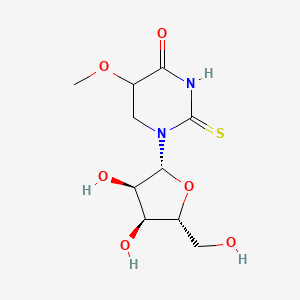
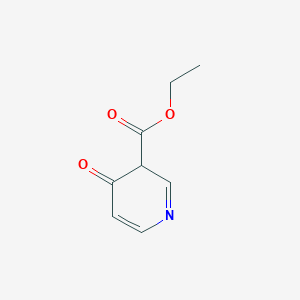
![Acetamide, N-[1,2,3,4-tetrahydro-2-oxo-3-(1-oxobutyl)-3-quinolinyl]-](/img/structure/B12336097.png)
![Magnesium, chloro[3-(dimethylamino-kappaN)propyl-kappaC]-](/img/structure/B12336099.png)
![2,3,10,12-Tetrazatricyclo[7.3.1.05,13]trideca-1(12),2,5,7,9-pentaene-4,11-dione](/img/structure/B12336104.png)
![[[3-(Dimethylamino)phenyl]-diphenylmethyl] acetate](/img/structure/B12336110.png)
